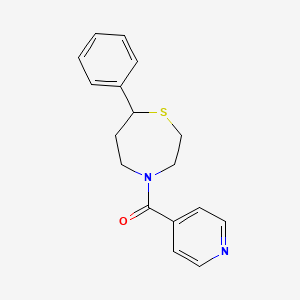

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone

Description

“(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone” is a heterocyclic organic compound featuring a 1,4-thiazepane backbone (a seven-membered ring containing sulfur and nitrogen) with a phenyl substituent at the 7-position and a pyridin-4-yl methanone group. This structure confers unique conformational flexibility due to the thiazepane ring’s puckered geometry, which may influence its binding affinity in biological systems. Its synthesis typically involves nucleophilic substitution or coupling reactions, with structural validation often achieved via X-ray crystallography using software such as SHELX .

Properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c20-17(15-6-9-18-10-7-15)19-11-8-16(21-13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRMHBJKVUKRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the pyridine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring. Subsequent steps include the functionalization of the ring with pyridine and phenyl groups through substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often differ in the aromatic substituents attached to the thiazepane core. Below is a comparative analysis based on substituent variations, physicochemical properties, and hypothetical biological implications.

Structural Analogues

(4-Methylthiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: Substituent: Replaces pyridin-4-yl with a methylthiophen-2-yl group.

(7-Phenyl-1,4-thiazepan-4-yl)(phenyl)methanone: Substituent: Substitutes pyridin-4-yl with a simple phenyl group. Key Differences: Loss of pyridine’s nitrogen atom eliminates basicity, altering solubility and pharmacokinetic properties.

Physicochemical and Pharmacokinetic Properties

The table below summarizes calculated or estimated properties for select compounds:

Notes:

- LogP : Pyridine’s nitrogen reduces lipophilicity compared to thiophene or phenyl analogs.

- Solubility : Lower solubility in thiophene/phenyl derivatives correlates with higher LogP.

- Bioavailability : The pyridin-4-yl variant’s moderate LogP and nitrogen content may favor better absorption than analogs.

Research Findings and Limitations

- Structural Studies : X-ray crystallography using SHELX software confirmed the thiazepane ring’s puckered conformation in the parent compound, critical for understanding its dynamic binding modes .

- Data Gaps : Experimental data on biological activity, toxicity, and metabolic profiles are sparse in publicly available literature. The comparisons above rely on calculated properties and structural inferences.

Biological Activity

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone, a compound characterized by a thiazepane ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, along with a phenyl group and a pyridin-4-yl substituent. The structural formula can be represented as follows:

This unique combination of functional groups is believed to confer distinct pharmacological properties, making it a subject of various studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors involved in disease processes. Ongoing research aims to elucidate the exact pathways and targets affected by this compound.

In Vitro Studies

Recent studies have explored the compound's cytotoxicity and potential therapeutic effects. For instance:

- Cytotoxicity Assays : In vitro tests have shown that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical) | 8.3 |

| MCF7 (Breast) | 15.0 |

These results suggest that the compound has selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have documented the effects of similar thiazepane derivatives in therapeutic applications:

- Antimicrobial Activity : A related thiazepane derivative showed significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the structure can enhance biological efficacy.

- Neuroprotective Effects : Research on thiazepane compounds has suggested neuroprotective properties that may be relevant for treating neurodegenerative diseases.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazepane Ring : The initial step involves cyclization reactions to form the thiazepane structure.

- Pyridine Substitution : Subsequent nucleophilic substitution introduces the pyridine moiety.

- Purification : The final product is purified through crystallization or chromatography techniques to ensure high yield and purity.

Industrial Production

While industrial production methods are not extensively documented, scalable synthetic routes are likely optimized for cost-effectiveness and efficiency.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (7-Amino-thiazole) | Contains an amino group on thiazole | Known for antibacterial properties |

| (7-Hydroxy-thiazepane) | Hydroxyl group substitution | Exhibits anti-inflammatory effects |

| (Pyridine-based inhibitors) | Pyridine rings with various substitutions | Often used in enzyme inhibition studies |

This comparative analysis highlights the diversity within this class of molecules and underscores the potential uniqueness of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.